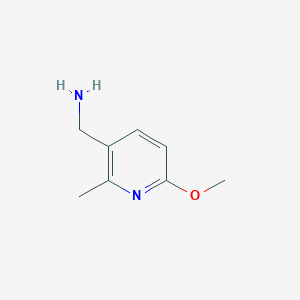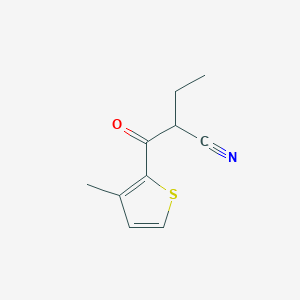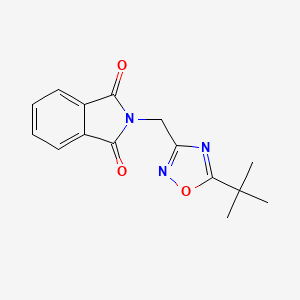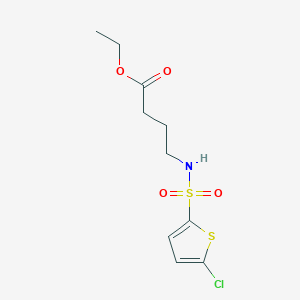
1-benzyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability.Aplicaciones Científicas De Investigación
Coordination Chemistry and Catalysis
1-Benzyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-2(1H)-one has been utilized in coordination chemistry, specifically in the synthesis of multifaceted complexes with metals like Pd(II), W(0), Rh(I), and Ir(III). These complexes exhibit diverse binding modes and have been evaluated for their catalytic activity, particularly in transfer hydrogenation reactions. This demonstrates the compound's potential in catalysis and the development of new materials (Sinha et al., 2009).
Photopolymerization and Material Science
The compound has found applications in material science, particularly in the development of polymerizable one-component visible light initiators. These initiators, derived from naphthalimide structures including modifications similar to 1-Benzyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-2(1H)-one, exhibit good photopolymerization performance and high migration stability, which are critical for the production of durable polymeric materials (Yang et al., 2018).
Antimicrobial Research
In the field of antimicrobial research, derivatives and structurally related compounds of 1-Benzyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-2(1H)-one have been synthesized and screened for their efficacy against various microbial strains. These studies aim to discover new antimicrobial agents with improved effectiveness and reduced resistance issues, contributing to the ongoing battle against infectious diseases (Kottapalle & Shinde, 2021).
Fluorescence and Sensing Technologies
The compound's structural framework has been adapted to create fluorescent logic gates, demonstrating its utility in the development of advanced sensing technologies. These applications leverage the fluorescence properties of naphthalimide derivatives for the detection of various analytes, contributing to advancements in bioimaging, environmental monitoring, and diagnostic tools (Gauci & Magri, 2022).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or reactivity.
Propiedades
IUPAC Name |
1-benzyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(23-12-5-2-6-13-23)18-14-17-10-7-11-22-19(17)24(21(18)26)15-16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDJRFZXGAIFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2987824.png)


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2987829.png)
![4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2987830.png)


![6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2987836.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2987838.png)